molecular formula C25H48N2O4 B613649 Boc-N-ET-leu-OH dcha CAS No. 200936-83-0

Boc-N-ET-leu-OH dcha

Cat. No. B613649
CAS RN: 200936-83-0
M. Wt: 440.67
InChI Key: SRZJZVOYRZOXHC-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-ET-leu-OH dcha (also known as Boc-N-ethyl-L-leucine) is a synthetic amino acid that is used in a variety of research applications. It is a chiral molecule that has been used in the synthesis of peptides, proteins, and other biopolymers molecules. It has been used in a variety of lab experiments, including chemical synthesis, enzymatic reactions, and other biochemical studies. In

Scientific Research Applications

Peptide Synthesis and Applications

Methods for Peptide Segment Coupling :Yamashiro and Blake (2009) developed methods for preparing protected peptide thiol acids, which involve the coupling of specific peptides using dicyclohexylcarbodiimide (DCC) among other reagents. This process facilitates the synthesis of peptides by effectively coupling peptide segments in non-aqueous solvents, indicating its utility in creating complex peptide structures for various biochemical applications (Yamashiro & Blake, 2009).

Environmentally Benign Peptide Synthesis :Bonnamour et al. (2013) described an environmentally friendly methodology for peptide bond synthesis that avoids toxic solvents and reactants. They used ball-milling of Boc-protected α-amino acid with α-amino acid alkyl ester salts, demonstrating the synthesis of di- to pentapeptides in an efficient manner. This approach emphasizes the importance of green chemistry in peptide synthesis (Bonnamour, Métro, Martínez, & Lamaty, 2013).

Material Science and Polymer Chemistry

Chiral Polymers and Self-Assembly :Research by Bauri et al. (2013) explored the synthesis and self-assembly of amino acid-based chiral polymers, specifically focusing on polymers with pendant leucine moieties. They utilized reversible addition-fragmentation chain transfer polymerization for the controlled synthesis of these polymers, highlighting their potential in creating pH-responsive materials suitable for drug delivery applications (Bauri, Pant, Roy, & De, 2013).

Analytical and Physical Chemistry

Dynamic Combinatorial Chemistry for Bioactive Molecule Identification :Mondal and Hirsch (2015) discussed the use of dynamic combinatorial chemistry (DCC) as a strategy to identify ligands for biological targets. This approach enables the target to direct the synthesis and amplification of its strongest binder(s) from a library of interconverting compounds, showcasing the versatility of DCC in drug discovery and medicinal chemistry (Mondal & Hirsch, 2015).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4.C12H23N/c1-7-14(12(17)18-13(4,5)6)10(11(15)16)8-9(2)3;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,7-8H2,1-6H3,(H,15,16);11-13H,1-10H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZJZVOYRZOXHC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(CC(C)C)C(=O)O)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H](CC(C)C)C(=O)O)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-ET-leu-OH dcha

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